2-(Dichloromethyl)pyridine
Overview
Description
2-(Dichloromethyl)pyridine is a chemical compound with the CAS Number: 4377-35-9 . It has a molecular weight of 162.02 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2N . It contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 214.3±25.0 °C at 760 mmHg . The melting point is not available . The compound has a flash point of 103.6±8.8 °C .Scientific Research Applications
Chemical Reactions and Mechanisms
2-(Dichloromethyl)pyridine is involved in various chemical reactions under different conditions. For instance, it reacts with pyridine derivatives to form methylenebispyridinium dichloride compounds. This reaction involves two consecutive S(N)2 reactions and is significant due to its kinetics and unique substitution products (Rudine, Walter, & Wamser, 2010).
Catalysis and Synthesis
This compound plays a role in the synthesis and catalysis of various compounds. For instance, in the preparation of ionic complexes, this compound can be involved in oxidation and dimerization reactions (Antoniadis et al., 2004). It is also used in the synthesis of pyridine 2,6-dicarboxylic acid through a microwave-irradiated process, demonstrating the adaptability of this compound in modern synthetic chemistry (Zhang et al., 2010).
Photocatalytic Applications
In environmental applications, particularly in wastewater treatment, this compound derivatives are studied for their photocatalytic degradation. This is crucial for the removal of hazardous compounds from ecosystems and human health perspectives (Stapleton et al., 2010).
Coordination Chemistry
It is used in the synthesis of coordination compounds, particularly in the formation of ligands for metal complexes. These complexes have applications ranging from biological sensing to catalysis, demonstrating the versatility of this compound in creating multifunctional materials (Halcrow, 2005).
Safety and Hazards
Mechanism of Action
Result of Action
The primary result of 2-(Dichloromethyl)pyridine’s action is the disruption of normal cellular energy production due to the inhibition of mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, potentially leading to cellular damage and death.
Properties
IUPAC Name |
2-(dichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDMOFYUBDIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195930 | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-35-9 | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DICHLOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33U8S4W98H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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